GC-376

SARS-CoV-2 Mpro inhibitor IC50

GC-376 is a dipeptidyl aldehyde bisulfite adduct that functions as a covalent, broad-spectrum inhibitor of viral 3C-like proteases (3CLpro, also known as main protease or Mpro). Originally developed as an investigational veterinary drug for feline infectious peritonitis virus (FIPV), GC-376 has demonstrated potent in vitro inhibition across multiple coronaviruses, including SARS-CoV-2, MERS-CoV, and human coronaviruses 229E, OC43, and NL63.

Molecular Formula C21H30N3NaO8S
Molecular Weight 507.5 g/mol
CAS No. 1416992-39-6
Cat. No. B607610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGC-376
CAS1416992-39-6
SynonymsGC376;  GC-376;  GC 376;  GC376 sodium.
Molecular FormulaC21H30N3NaO8S
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
InChIInChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1
InChIKeyBSPJDKCMFIPBAW-JPBGFCRCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO and water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GC-376 (CAS 1416992-39-6): Broad-Spectrum Coronavirus 3CLpro Inhibitor with Dual Mpro/Cathepsin L Activity and Validated Feline PK


GC-376 is a dipeptidyl aldehyde bisulfite adduct that functions as a covalent, broad-spectrum inhibitor of viral 3C-like proteases (3CLpro, also known as main protease or Mpro) [1]. Originally developed as an investigational veterinary drug for feline infectious peritonitis virus (FIPV), GC-376 has demonstrated potent in vitro inhibition across multiple coronaviruses, including SARS-CoV-2, MERS-CoV, and human coronaviruses 229E, OC43, and NL63 [2][3]. The compound is further distinguished by its dual mechanism of action, inhibiting both the viral Mpro and the host cysteine protease cathepsin L, a property that enhances its antiviral efficacy in certain cell types [4]. Its pharmacokinetic profile in cats has been clinically validated, establishing a defined dosing regimen and safety margin that provides a reference for in vivo studies [5].

Why GC-376 Cannot Be Casually Substituted by Other 3CLpro Inhibitors or Nucleoside Analogs


Despite a shared target in the viral Mpro, the biochemical and cellular activity of GC-376 is not interchangeable with other 3CLpro inhibitors such as nirmatrelvir, PF-00835231, or ensitrelvir. For instance, GC-376 exhibits a unique resistance profile against specific Mpro mutants, with a 1,312-fold increase in IC50 against the G15S mutant of SARS-CoV-2 Mpro, a shift not observed with nirmatrelvir in the same study [1]. Furthermore, its dual inhibition of host cathepsin L (IC50 = 4.0 µM) provides an orthogonal antiviral mechanism that is absent in Mpro-selective inhibitors [2]. Critically, in vivo pharmacokinetic and efficacy data for GC-376 in a relevant animal model (feline) provide a procurement decision basis that is distinct from nucleoside analogs like GS-441524 or remdesivir, which target the viral polymerase and demonstrate markedly different PK profiles in the same species [3].

Quantitative Differentiation of GC-376 Against Closest Analogs: A Head-to-Head Evidence Guide


Superior In Vitro Potency Against SARS-CoV-2 Mpro Compared to Boceprevir and Several Analogs

In a direct comparative FRET assay against purified SARS-CoV-2 Mpro, GC-376 exhibited an IC50 of 0.00014 µM (140 pM), which is more than 200,000-fold more potent than boceprevir and significantly more potent than a series of 11 synthesized analogs (IC50s ranging from 18.5 to >30 µM) tested under identical conditions [1]. This potency advantage positions GC-376 as a superior chemical probe for Mpro inhibition studies.

SARS-CoV-2 Mpro inhibitor IC50

Maintained Potency Against Omicron Variant (P132H) Mpro: A Differentiation from Nirmatrelvir

While both GC-376 and nirmatrelvir inhibit wild-type Mpro with comparable high potency, their profiles diverge against clinically relevant mutants. Against the Omicron variant Mpro (P132H), GC-376 maintained an IC50 of 0.015 µM, representing only a 2.4-fold reduction in potency from wild-type [1]. In contrast, nirmatrelvir demonstrated a more substantial loss of potency against certain Mpro mutants in parallel resistance studies, with the E166R mutant exhibiting a Ki increase to 3,840 nM for nirmatrelvir compared to 34 nM for GC-376 [2].

SARS-CoV-2 variants Omicron drug resistance

Validated Dual-Target Inhibition (Mpro + Cathepsin L) Offers Mechanistic Advantage Over Mpro-Selective Inhibitors

GC-376 is distinguished from Mpro-selective inhibitors (e.g., nirmatrelvir, ensitrelvir) by its validated ability to potently inhibit host cathepsin L (IC50 = 4.0 µM), a cysteine protease involved in viral entry [1]. In a SARS-CoV-2 pseudovirus amplification assay performed in Vero cells (which rely on the endosomal cathepsin L pathway for entry), this dual activity provided enhanced antiviral efficacy compared to compounds acting solely on Mpro, with GC-376 demonstrating an EC50 of 0.626 µM [1][2].

host protease cathepsin L dual inhibitor

Broad-Spectrum Coronavirus Coverage Validated Across Six Human and Animal CoVs

In a systematic FRET analysis, GC-376 demonstrated potent inhibition against Mpro from six distinct coronaviruses: SARS-CoV-2 (IC50 = 0.0063 µM), MERS-CoV (IC50 = 0.084 µM), SARS-CoV (IC50 = 0.011 µM), HCoV-229E (IC50 = 0.016 µM), HCoV-HUK1 (IC50 = 0.040 µM), and HCoV-NL63 (IC50 = 0.015 µM) [1]. This breadth of activity contrasts with some Mpro inhibitors that show reduced potency against MERS-CoV; for example, PF-00835231 exhibits an IC50 of 0.25 µM against MERS-CoV Mpro, which is approximately 3-fold less potent than GC-376's 0.084 µM in parallel assays [2].

pan-coronavirus broad-spectrum antiviral MERS-CoV

Clinically Validated Feline PK Profile Provides a Defined In Vivo Dosing Reference Absent for Most Analogs

In a clinical trial involving 20 client-owned cats with FIP, subcutaneous administration of GC-376 at 15 mg/kg q12h resulted in rapid absorption (Tmax < 2 hours) and maintained mean plasma concentrations above the EC50 of the active aldehyde form (8 ng/mL) for 18 hours post-dose [1]. This established PK-efficacy relationship enabled 19 of 20 treated cats to regain outward health within 2 weeks [2]. In contrast, oral administration of GC-376 in a comparative cat PK study demonstrated significantly lower bioavailability and faster clearance than GS-441524, with GC-376 only reducing mortality at high oral doses, whereas GS-441524 was effective across a broader dose range [3].

pharmacokinetics FIPV in vivo model

GC-376: Validated Research and Industrial Application Scenarios


Positive Control for SARS-CoV-2 Mpro Biochemical and Cellular Assays

Given its exceptional potency against wild-type SARS-CoV-2 Mpro (IC50 = 0.00014 µM) and robust cellular antiviral activity (EC50 = 0.626 µM), GC-376 serves as an optimal positive control for high-throughput screening (HTS) campaigns, FRET-based enzymatic assays, and viral replication inhibition studies [1]. Its defined mechanism of covalent inhibition and availability of high-resolution co-crystal structures (e.g., PDB: 6WTT, 7CBU) further support its use in structure-activity relationship (SAR) and fragment-based drug discovery efforts.

Reference Inhibitor for Mpro Variant Resistance Surveillance

The demonstrated retention of potency against Omicron (P132H) Mpro (IC50 = 0.015 µM) and the minimal fold-change observed for other clinically relevant mutants (e.g., E166R Ki shift of only 1.8-fold) make GC-376 a critical reference compound for monitoring emerging SARS-CoV-2 variant susceptibility [1]. It is particularly valuable in comparative studies with nirmatrelvir to benchmark resistance evolution and guide next-generation inhibitor design.

Dual-Target Pharmacological Probe for Mpro and Cathepsin L Inhibition

In cellular systems where viral entry is cathepsin L-dependent (e.g., Vero E6 cells), GC-376's dual inhibitory profile (Mpro IC50 = 0.0063 µM; cathepsin L IC50 = 4.0 µM) provides a unique tool for dissecting the relative contributions of viral and host protease inhibition to overall antiviral efficacy [1]. This property distinguishes it from Mpro-selective inhibitors and supports its use in mechanistic studies of CoV entry and replication.

Validated In Vivo Tool for Feline Coronavirus (FIPV) Model Studies

With a clinically established subcutaneous dosing regimen (15 mg/kg q12h) and documented safety and efficacy in naturally occurring FIP, GC-376 provides a translational bridge for veterinary antiviral development [1][2]. It serves as a reference standard for evaluating new FIPV therapeutics and for comparative pharmacokinetic/pharmacodynamic studies in cats, where its SC profile contrasts with the oral profile of nucleoside analogs like GS-441524.

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